molecular formula C12H13NO2 B8677750 8-(2-Methoxyethoxy)quinoline CAS No. 89445-72-7

8-(2-Methoxyethoxy)quinoline

Cat. No.: B8677750
CAS No.: 89445-72-7
M. Wt: 203.24 g/mol
InChI Key: LKDOTMHXINYZEU-UHFFFAOYSA-N
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Description

8-(2-Methoxyethoxy)quinoline ( 89445-72-7) is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-methoxyethoxy side chain at the 8-position, a modification known to influence the physicochemical properties and biological activity of the quinoline scaffold. Quinolines and their derivatives represent a privileged structure in pharmacology, renowned for their diverse biological activities . This specific derivative serves as a key synthetic intermediate and has been identified in patent literature for the development of novel antimicrobial agents . Its research value is particularly prominent in the design and synthesis of new chemical entities, such as 2,4-diaminopyrimidine compounds, which have demonstrated potential as antimicrobials . The mechanism of action for quinoline derivatives is often multifaceted and can include interaction with microbial metabolic pathways. Furthermore, the quinoline core is a versatile scaffold, and structural modifications like the addition of the 2-methoxyethoxy group are frequently explored to optimize properties like solubility, binding affinity, and metabolic stability . Researchers utilize this compound to probe structure-activity relationships (SAR) and develop new therapeutic candidates with improved efficacy. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

89445-72-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H13NO2/c1-14-8-9-15-11-6-2-4-10-5-3-7-13-12(10)11/h2-7H,8-9H2,1H3

InChI Key

LKDOTMHXINYZEU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Compound Substituent(s) Key Features
8-(2-Methoxyethoxy)quinoline 8-OCH₂CH₂OCH₃ Ethoxy linker enhances solubility; flexible chain for binding interactions
8-Methoxyquinoline 8-OCH₃ Direct methoxy substitution; lower hydrophilicity than ethoxy derivatives
5-Nitro-8-methoxyquinoline 8-OCH₃, 5-NO₂ Electron-withdrawing nitro group increases reactivity for herbicidal activity
8-(2,2,2-Trifluoroethoxy)quinoline 8-OCH₂CF₃ Trifluoroethoxy group introduces electronegativity; impacts crystal packing
6-Bromo-2-(2-methoxyethoxy)quinoline 2-OCH₂CH₂OCH₃, 6-Br Positional isomerism alters steric effects; bromine enhances cross-coupling utility

Electronic Effects :

  • The 2-methoxyethoxy group in this compound provides moderate electron-donating effects compared to trifluoroethoxy (electron-withdrawing) or nitro (strongly electron-withdrawing) groups. This balance influences reactivity in metal chelation and biological target binding .

Key Insights :

  • The ethoxy chain in this compound improves PDGFRβ binding affinity compared to shorter alkoxy groups, as seen in .
  • Methoxy groups at the 8-position (e.g., 8-methoxyquinoline) are more suited for antimicrobial applications due to simpler membrane penetration .

Solubility and LogP :

  • This compound exhibits higher aqueous solubility than 8-methoxyquinoline due to the ethoxy linker but lower than trifluoroethoxy derivatives (polarity trade-off) .
  • LogP values are influenced by substituents: trifluoroethoxy (higher LogP due to fluorine) vs. methoxyethoxy (moderate LogP) .

Preparation Methods

Skraup and Doebner-Miller Reactions

The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid, is a classical method for quinoline synthesis. To incorporate the 2-methoxyethoxy group, 2-methoxyethoxyaniline could serve as the starting material. However, the harsh acidic conditions (e.g., concentrated H2_2SO4_4, temperatures exceeding 150°C) may degrade the ether linkage, necessitating protective group strategies. Alternatively, the Doebner-Miller reaction, employing α,β-unsaturated ketones, offers milder conditions. For example, condensation of 2-methoxyethoxyaniline with crotonaldehyde under FeCl3_3 catalysis (as reported for 8-methylquinoline syntheses) could yield the quinoline core.

Key Considerations :

  • Yield Optimization : FeCl3_3·6H2_2O-mediated cyclizations (e.g., 92% yield for 8-methylquinoline) suggest potential efficacy for methoxyethoxy analogues.

  • Byproduct Management : The formation of dihydroquinoline intermediates requires oxidative aromatization, often achieved using nitrobenzene or DDQ.

Post-Cyclization Functionalization at the 8-Position

Direct modification of preformed quinolines provides a versatile pathway, particularly for late-stage diversification.

Nucleophilic Aromatic Substitution

Quinoline’s 8-position is electrophilic due to the electron-withdrawing effect of the pyridine nitrogen. Halogenated precursors (e.g., 8-bromoquinoline) can undergo substitution with 2-methoxyethoxide. For instance, treatment of 8-bromoquinoline with sodium 2-methoxyethoxide in DMF at 120°C may yield the target compound. This method parallels the synthesis of 8-methoxyquinoline derivatives, where K2_2CO3_3 in ethanol facilitated alkoxylation.

Reaction Conditions :

  • Catalyst : CuI or Pd catalysts enhance reactivity in Ullmann-type couplings.

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.

  • Yield : Reported alkoxylations of 8-haloquinolines achieve 60–85% yields.

Mitsunobu Etherification

For hydroxylated precursors like 8-hydroxyquinoline, the Mitsunobu reaction enables efficient etherification. Reacting 8-hydroxyquinoline with 2-methoxyethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) installs the methoxyethoxy group under mild conditions.

Advantages :

  • Chemoselectivity : Exclusive O-alkylation without N-alkylation byproducts.

  • Yield : Mitsunobu reactions typically achieve 70–90% yields for similar substrates.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers precision in introducing complex substituents.

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos) can be adapted for C–O couplings. A reported synthesis of 8-(2-hydroxyethoxy)quinoline via Reformatsky reactions suggests that palladium-mediated coupling of 8-bromoquinoline with 2-methoxyethanol could be feasible.

Catalytic System :

  • Catalyst : Pd(OAc)2_2/Xantphos.

  • Base : Cs2_2CO3_3.

  • Temperature : 100–120°C.

Industrial-Scale Production Considerations

Scalable syntheses prioritize cost-efficiency and minimal purification steps.

Continuous Flow Synthesis

Microreactor technology enables rapid mixing and heat transfer, ideal for exothermic cyclization steps. A continuous flow adaptation of the Skraup reaction could reduce decomposition risks for thermally labile intermediates.

Solvent Recycling

Ethanol or toluene (used in extractions) can be recovered via distillation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodStarting MaterialConditionsYield (%)Scalability
Skraup Cyclization2-MethoxyethoxyanilineH2_2SO4_4, 150°C50–65Moderate
Mitsunobu Etherification8-HydroxyquinolineDIAD, PPh3_3, THF70–90Low
Ullmann Coupling8-BromoquinolineCuI, DMF, 120°C60–85High
Buchwald-Hartwig8-BromoquinolinePd(OAc)2_2, Xantphos65–80High

Q & A

Q. What are the established synthetic routes for preparing 8-(2-Methoxyethoxy)quinoline, and what analytical techniques are critical for confirming its structure?

The synthesis of this compound typically involves introducing the methoxyethoxy group to a quinoline precursor. For example, starting with 8-hydroxyquinoline, alkylation with 2-methoxyethyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) is a common method . Key steps include refluxing in anhydrous solvents to prevent hydrolysis. Post-synthesis, structural confirmation requires NMR spectroscopy (to identify substituent positions and integration ratios), IR spectroscopy (to verify functional groups like ether linkages), and mass spectrometry (for molecular weight validation). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How does the 2-methoxyethoxy substituent influence the physicochemical properties of quinoline derivatives?

The 2-methoxyethoxy group enhances lipophilicity , improving membrane permeability, while the ether oxygen provides moderate polarity. This balance affects solubility in organic solvents (e.g., DMSO or ethanol) and aqueous buffers, critical for in vitro assays. Comparative studies with other quinoline derivatives (e.g., 8-methoxyquinoline) show that the methoxyethoxy group increases steric bulk, potentially altering binding kinetics with biological targets . Physicochemical characterization via logP measurements and UV-Vis spectroscopy is recommended to quantify these effects .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Yield optimization often hinges on:

  • Reagent selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Temperature control : Maintaining 60–80°C during etherification to minimize side reactions .
  • Purification : Employing column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .
    Contradictions in reported yields (e.g., 71% vs. 77% in similar syntheses ) may arise from differences in starting material purity or reaction scale.

Q. How do researchers resolve contradictions in reported biological activities of quinoline derivatives with varying substituents?

Contradictory data (e.g., antimicrobial vs. inactive results) are addressed through:

  • Structure-activity relationship (SAR) studies : Systematically comparing substituent effects (e.g., chloro vs. methoxyethoxy) on target binding via molecular docking and isothermal titration calorimetry (ITC) .
  • Assay standardization : Replicating experiments under identical conditions (pH, temperature, cell lines) to isolate substituent-specific effects .

Q. In mechanistic studies, how does the methoxyethoxy group affect interactions with biological targets?

The methoxyethoxy group may participate in hydrogen bonding or van der Waals interactions with enzyme active sites. For example, in kinase inhibition assays, its flexibility allows adaptive binding to hydrophobic pockets, as shown in analogues with piperidinyl or sulfonyl groups . Fluorescence quenching assays and X-ray crystallography of protein-ligand complexes can elucidate these interactions .

Methodological Best Practices

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Keep in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants are recommended to avoid hydrolysis .
  • Safety : Use nitrile gloves and fume hoods during handling. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Stability monitoring : Regular HPLC analysis detects degradation products, ensuring compound integrity over time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks) may stem from:

  • Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) with ≥99.9% purity.
  • Tautomerism : Investigate pH-dependent structural changes via variable-temperature NMR .
    Cross-validation with high-resolution mass spectrometry (HRMS) and independent synthesis replicates can resolve ambiguities .

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